molecular formula C18H18BrNO4S B2681018 1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid CAS No. 710990-81-1

1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid

Cat. No.: B2681018
CAS No.: 710990-81-1
M. Wt: 424.31
InChI Key: IKAVYNIGWKBDFC-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid is a piperidine derivative characterized by:

  • A 4-phenyl group at the 4-position of the piperidine ring.
  • A carboxylic acid substituent at the same 4-position.
  • A (4-bromophenyl)sulfonyl group attached to the piperidine nitrogen.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-phenylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4S/c19-15-6-8-16(9-7-15)25(23,24)20-12-10-18(11-13-20,17(21)22)14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAVYNIGWKBDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)O)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, belonging to the piperidine class, exhibits various pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C14H18BrNO4S
  • Molecular Weight : 376.27 g/mol
  • InChI Key : FWXJKGQYWPKJRD-UHFFFAOYSA-N

Antibacterial Activity

Research indicates that compounds similar to this compound demonstrate significant antibacterial properties. For instance, derivatives of sulfonamides have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CE. coliWeak

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition capabilities. Notably, studies have indicated strong inhibitory effects against urease and acetylcholinesterase (AChE). The IC50 values for various synthesized compounds have been reported, showcasing their potential as therapeutic agents.

Table 2: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound AUrease2.14 ± 0.003
Compound BAChE0.63 ± 0.001
Compound CUrease21.25 ± 0.15 (Thiourea)

Case Studies

Several studies have focused on the pharmacological behavior of piperidine derivatives, including those with sulfonamide functionalities. For instance:

  • Study on Antibacterial Properties : A series of synthesized compounds were tested against multiple bacterial strains, revealing that those with the piperidine core exhibited varying degrees of antibacterial activity. The study highlighted the importance of structural modifications in enhancing efficacy .
  • Enzyme Interaction Studies : Fluorescence measurements were used to assess the binding interactions of these compounds with bovine serum albumin (BSA), indicating significant binding affinity which correlates with their biological effectiveness .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Enzymatic Activity : By binding to active sites of enzymes such as urease and AChE, these compounds can alter metabolic pathways crucial for bacterial survival and neurotransmission.
  • Interference with Bacterial Cell Wall Synthesis : The sulfonamide group may disrupt bacterial growth by inhibiting folic acid synthesis, a vital component for bacterial proliferation.

Scientific Research Applications

Chemical Structure and Synthesis

1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid features a piperidine ring, which is prevalent in many biologically active compounds. The sulfonyl group enhances its reactivity and biological interaction potential. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions to optimize yield and purity.

Synthesis Overview

  • Starting Materials : Piperidine derivatives, sulfonyl chlorides.
  • Key Reaction Conditions : Temperature, solvent choice (e.g., dimethylformamide), and reaction time are critical for achieving high yields.

Structural Characterization

The molecular structure of this compound can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular conformation.
  • Mass Spectrometry : Assists in determining the molecular weight and fragmentation patterns.
  • X-ray Crystallography : Offers detailed information about the three-dimensional arrangement of atoms within the molecule.

Research indicates that compounds similar in structure to this compound exhibit significant pharmacological activities, including analgesic and anti-inflammatory effects. The compound's mechanism of action primarily involves interactions with specific biological targets, which can lead to therapeutic benefits in various medical conditions .

Potential Therapeutic Uses

  • Analgesics : Compounds in this class may provide pain relief by modulating pain pathways.
  • Anti-inflammatory Agents : They may reduce inflammation through inhibition of pro-inflammatory mediators.

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in drug discovery:

  • Case Study 1 : A study explored derivatives of this compound for their efficacy as 5-hydroxytryptamine receptor antagonists, showing promise in treating cognitive disorders .
StudyCompoundKey Findings
Study 15-methoxy-3-(piperazinylmethyl) indole dimesylateHigh selectivity over 5-HT2A receptor; robust preclinical efficacy .
Study 2Various derivativesIdentified as potential candidates for analgesic and anti-inflammatory therapies.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety undergoes nucleophilic substitution under basic conditions. For example, in the presence of potassium tert-butoxide or sodium tert-amylate, the sulfonamide group participates in reactions with alkyl halides or aryl halides .

Conditions :

  • Solvent: Sulfolane or dichloromethane

  • Temperature: 150–180°C

  • Catalyst: Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq)

Example Reaction :

1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid+R-XBaseSulfolaneSulfonamide derivative\text{1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid} + \text{R-X} \xrightarrow[\text{Base}]{\text{Sulfolane}} \text{Sulfonamide derivative}

Reported yields for analogous sulfonamide substitutions reach up to 85% .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in esterification, amidation, and salt formation.

Esterification

Reaction with alcohols (e.g., ethanol) in acidic conditions yields esters :

Acid+R-OHH+Ester+H2O\text{Acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Ester} + \text{H}_2\text{O}

Conditions :

  • Catalyst: Concentrated HCl or H2_2SO4_4

  • Solvent: Ethanol

  • Temperature: Reflux (70–80°C)

Amidation

Amidation occurs with amines under coupling agents like DCC (dicyclohexylcarbodiimide):

Acid+R-NH2DCCAmide+DCU\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{Amide} + \text{DCU}

Bromophenyl Group Reactivity

The 4-bromophenyl substituent enables cross-coupling reactions, such as Suzuki-Miyaura coupling :

Br-aryl+Boronic acidPd catalystBaseBiaryl product\text{Br-aryl} + \text{Boronic acid} \xrightarrow[\text{Pd catalyst}]{\text{Base}} \text{Biaryl product}

Conditions :

  • Catalyst: Pd(PPh3_3)4_4 (1–5 mol%)

  • Solvent: DMF or THF

  • Base: Na2_2CO3_3

Piperidine Ring Functionalization

The piperidine ring undergoes alkylation or acylation at the nitrogen atom.

Alkylation :

Piperidine+R-XBaseN-alkylpiperidinium salt\text{Piperidine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylpiperidinium salt}

Conditions :

  • Solvent: Acetonitrile or dichloromethane

  • Reagent: Iodomethane or benzyl bromide

Acylation :
Reaction with acetic anhydride forms acetylated derivatives :

Piperidine+(CH3CO)2ON-acetylpiperidine\text{Piperidine} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{N-acetylpiperidine}

Acid-Base Reactions

The carboxylic acid group forms salts with bases like NaOH or amines :

Acid+NaOHSodium carboxylate\text{Acid} + \text{NaOH} \rightarrow \text{Sodium carboxylate}

Applications : Salt formation improves solubility for pharmaceutical formulations .

Reductive Reactions

Hydrogenation of the piperidine ring or bromophenyl group is feasible under catalytic conditions :
Example :

Bromophenyl+H2Pd/CPhenyl\text{Bromophenyl} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Phenyl}

Conditions :

  • Catalyst: Pd/C (5–10%)

  • Solvent: Ethanol/water

  • Pressure: 1 atm

Key Research Findings

  • The sulfonamide group’s reactivity is enhanced by steric hindrance reduction using polar solvents .

  • Bromophenyl participation in cross-coupling reactions expands access to biaryl analogs for drug discovery .

  • Sodium carboxylate derivatives exhibit improved bioavailability in preclinical studies .

This compound’s multifunctional design enables diverse synthetic modifications, underscoring its utility in medicinal chemistry and materials science .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The following table highlights critical differences between the target compound and its analogs:

Compound Name Substituent on Piperidine N-Atom 4-Position Substituents Functional Groups Notable Properties/Applications References
Target Compound : 1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid (4-Bromophenyl)sulfonyl Phenyl, Carboxylic Acid Sulfonyl, Br, COOH Structural studies (crystallography)
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid (3-Fluorophenyl)sulfonyl None Sulfonyl, F, COOH Potential solubility modulation
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride (4-Bromobenzyl) Carboxylic Acid Benzyl, Br, COOH Synthetic intermediate
Difenoxin (1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-4-piperidinecarboxylic acid) 3-Cyano-3,3-diphenylpropyl Phenyl, Carboxylic Acid Cyano, COOH Antiperistaltic (antidiarrheal)
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide (4-Methylphenyl)sulfonyl None, Carboxamide Sulfonyl, CH₃, CONH Amide derivative for stability

Structural and Functional Analysis

Sulfonyl Group Variations
  • Halogen Substitution : Bromine (Br) in the target compound vs. fluorine (F) in ’s analog alters molecular weight (Br: ~80 vs. F: ~19) and lipophilicity (Br increases logP) .
Piperidine Core Modifications
  • 4-Phenyl Group: The target compound and Difenoxin share a 4-phenyl group, which may contribute to steric bulk and π-π stacking interactions in biological targets .
  • Carboxylic Acid vs.
Therapeutic Implications
  • Difenoxin: The 3-cyano-3,3-diphenylpropyl substituent confers antiperistaltic activity by interacting with opioid receptors .
  • Sulfonyl-Containing Analogs : Sulfonyl groups are common in protease inhibitors and kinase modulators, suggesting the target compound could be explored for similar targets .

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